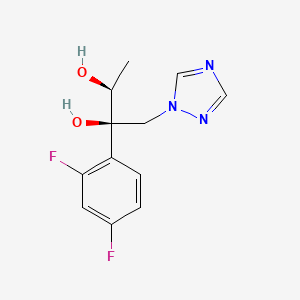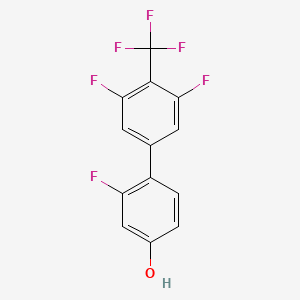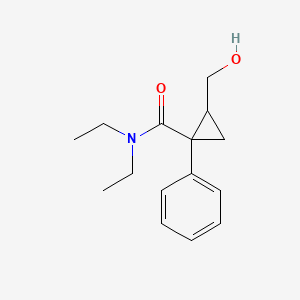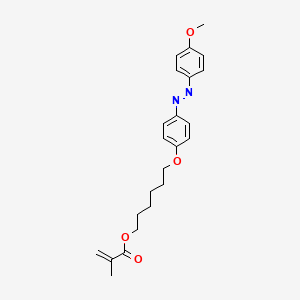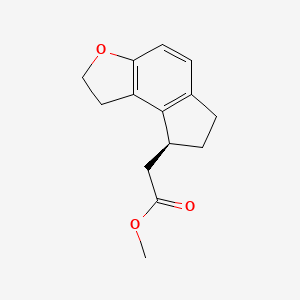![molecular formula C30H31ClN3O4+ B3321529 Rupatadine fumarate impurity A [EP] CAS No. 1354055-68-7](/img/structure/B3321529.png)
Rupatadine fumarate impurity A [EP]
概要
説明
Rupatadine fumarate impurity A, also known as Rupatadine EP impurity A, is a chemical compound with the molecular formula C30H31ClN3O4 and a molecular weight of 533.0 . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Rupatadine .
Synthesis Analysis
The synthesis of Rupatadine involves several steps, including the hydrolytic removal of the N-ethoxycarbonyl group of Loratadine to give Desloratadine, which is then N-acylated with 5-methylnicotinic acid using 1,3-dicyclohexylcabodiimide (DCC) and 1-hydroxybenzotriazole hydrate (HOBT) to give an amide derivative . This derivative then reacts with Phosphorus oxychloride (POCl3) and Sodium borohydride (NaBH4) to give Rupatadine Base .Molecular Structure Analysis
The molecular structure of Rupatadine fumarate impurity A is characterized by the presence of a piperidinyl group attached to a benzo[cyclohepta]pyridine ring, along with a methylpyridinium group .Chemical Reactions Analysis
Rupatadine was found to degrade significantly under oxidative stress conditions, and degrade slightly under acid, base, hydrolytic, thermal, and photolytic stress conditions . The developed method separated Rupatadine from its four known and three unknown impurities within 15.0 min .Physical And Chemical Properties Analysis
Rupatadine fumarate impurity A is a solid compound . It is supplied with detailed characterization data compliant with regulatory guidelines .科学的研究の応用
Quantification in Solid Dosage Form
A new stability indicating high performance liquid chromatography (HPLC) method has been developed and validated for the quantitative determination of potential impurity of rupatadine fumarate drug substance and drug product . This method is used for the determination of potential impurity, desloratadine in Rupatadine fumarate drug substance and drug product .
Method Validation
The developed method was validated as per ICH guideline . The percentage recovery was found to be 98.0 % to 102.5 % for desloratadine . The LOQ values for desloratadine and Rupatadine fumarate were 0.25 μg/ml and 0.2 μg/ml respectively .
Stability Testing
The drug was subjected to stress conditions as prescribed by ICH guideline . Degradation was found to occur slightly under oxidative storage condition but drug was stable to acidic and basic hydrolysis, photolysis and thermal storage conditions .
Bioanalytical Assay Development
A bioanalytical method for rapid quantification of rupatadine in human plasma and its clinical application in bioequivalence study of generic and reference products of rupatadine 10mg film coated tablet has been developed .
Pharmacokinetic and Bioavailability Studies
The developed bioanalytical LC/MS/MS method is suitable for application in pharmacokinetic and bioavailability studies and therapeutic monitoring of rupatadine in management of allergic disease to ensure effective therapeutic drug levels and avoid potential undesired adverse events .
Bioequivalence Assessment
Results of bioavailability study showed that both generic and reference products are bioequivalent and both products can be considered interchangeable in medical practice .
作用機序
Target of Action
Rupatadine Fumarate Impurity A, also known as YR3L9PNX72, primarily targets the histamine H1 receptor and the platelet-activating factor (PAF) receptor . These receptors play a crucial role in the body’s allergic response. The H1 receptor is involved in producing symptoms such as nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor contributes to vascular leakage, which can lead to rhinorhea and nasal blockage .
Mode of Action
Rupatadine Fumarate Impurity A acts as a dual antagonist to the histamine H1 and PAF receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine interacts with H1 receptors to produce allergic symptoms . Similarly, PAF is produced from phospholipids cleaved by phospholipase A2, leading to vascular leakage . By blocking both the H1 and PAF receptors, Rupatadine Fumarate Impurity A prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Biochemical Pathways
It is known that the compound interferes with the signaling pathways of the h1 and paf receptors, disrupting the normal allergic response
Pharmacokinetics
It is known that the parent compound, rupatadine fumarate, is metabolized mainly by the cytochrome p450 in the liver . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Rupatadine Fumarate Impurity A and their impact on bioavailability require further investigation.
Result of Action
The primary result of Rupatadine Fumarate Impurity A’s action is the reduction of allergic symptoms. By blocking the H1 and PAF receptors, it prevents histamine and PAF from exerting their effects, thereby reducing symptoms such as nasal blockage, rhinorhea, itching, and swelling .
Action Environment
The action environment of Rupatadine Fumarate Impurity A is likely to be influenced by various factors, including pH, temperature, and the presence of other substances. For instance, it has been found that the parent compound, Rupatadine Fumarate, is stable under acidic and basic hydrolysis, photolysis, and thermal storage conditions . Degradation was found to occur slightly under oxidative storage conditions
Safety and Hazards
Rupatadine fumarate impurity A is harmful if swallowed, inhaled, or in contact with skin . It causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
将来の方向性
Rupatadine fumarate impurity A can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Rupatadine . As our understanding of this compound grows, it may find new applications in the pharmaceutical industry.
特性
IUPAC Name |
2-[3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]-5-methylpyridin-1-ium-1-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O4/c1-19-13-20(18-34(16-19)26(30(37)38)15-27(35)36)17-33-11-8-21(9-12-33)28-25-7-6-24(31)14-23(25)5-4-22-3-2-10-32-29(22)28/h2-3,6-7,10,13-14,16,18,26H,4-5,8-9,11-12,15,17H2,1H3,(H-,35,36,37,38)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEBSKZDBGHZPL-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C(CC(=O)O)C(=O)O)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN3O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354055-68-7 | |
| Record name | 3-((4-(8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)piperidin-1-yl)methyl)-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354055687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((4-(8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-YLIDENE)PIPERIDIN-1-YL)METHYL)-1-(1,2-DICARBOXYETHYL)-5-METHYLPYRIDIN-1-IUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR3L9PNX72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



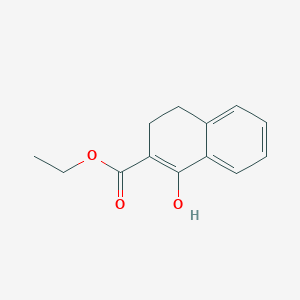
![N-Methyl-1-[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B3321457.png)
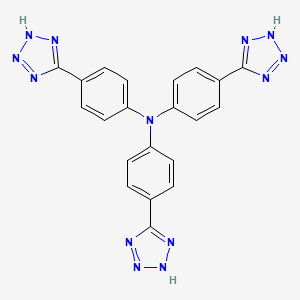
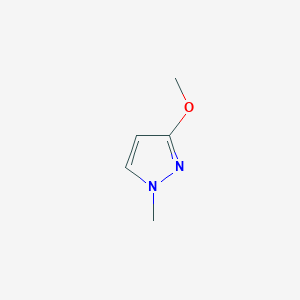
![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)
![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)
![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)
![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)
